molecular formula C10H8BrNO3 B1618709 2-Butenoic acid, 4-[(3-bromophenyl)amino]-4-oxo-, (Z)- CAS No. 59652-96-9

2-Butenoic acid, 4-[(3-bromophenyl)amino]-4-oxo-, (Z)-

Cat. No.: B1618709
CAS No.: 59652-96-9
M. Wt: 270.08 g/mol
InChI Key: ACABGZCLDYKQMC-UHFFFAOYSA-N
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Description

(2Z)-3-[(3-Bromophenyl)carbamoyl]prop-2-enoic acid is a cinnamic acid derivative characterized by a Z-configuration double bond between C2 and C3. The carbamoyl group at position 3 is linked to a 3-bromophenyl substituent, imparting unique electronic and steric properties. This compound is structurally related to maleamic acids and cinnamic acid derivatives, which are known for their roles in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

4-(3-bromoanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(14)15/h1-6H,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACABGZCLDYKQMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351759
Record name 2-Butenoic acid, 4-[(3-bromophenyl)amino]-4-oxo-, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59652-96-9
Record name 2-Butenoic acid, 4-[(3-bromophenyl)amino]-4-oxo-, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[(3-bromophenyl)carbamoyl]prop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromobenzoic acid and acryloyl chloride.

    Formation of Intermediate: 3-bromobenzoic acid is first converted to 3-bromobenzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The resulting 3-bromobenzoyl chloride is then reacted with acrylamide in the presence of a base such as triethylamine (TEA) to form the desired (2Z)-3-[(3-bromophenyl)carbamoyl]prop-2-enoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[(3-bromophenyl)carbamoyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO₄).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, ethanol), and catalysts (e.g., palladium on carbon).

    Reduction: Reducing agents (e.g., LiAlH₄, sodium borohydride), solvents (e.g., tetrahydrofuran, ether).

    Oxidation: Oxidizing agents (e.g., KMnO₄, chromium trioxide), solvents (e.g., water, acetic acid).

Major Products

    Substitution: Substituted derivatives with different functional groups replacing the bromine atom.

    Reduction: Amines or alcohols depending on the extent of reduction.

    Oxidation: Carboxylic acids or other oxidized forms.

Scientific Research Applications

Chemistry

In organic synthesis, (2Z)-3-[(3-bromophenyl)carbamoyl]prop-2-enoic acid serves as a versatile intermediate for the preparation of various complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its structure allows for modifications that can lead to the discovery of compounds with therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the material science industry, (2Z)-3-[(3-bromophenyl)carbamoyl]prop-2-enoic acid can be used in the synthesis of polymers and advanced materials. Its ability to undergo polymerization reactions makes it useful in creating materials with specific properties for various applications.

Mechanism of Action

The mechanism by which (2Z)-3-[(3-bromophenyl)carbamoyl]prop-2-enoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would depend on the specific modifications and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

(a) Ortho vs. Meta Bromine Substitution
  • This positional isomer may exhibit lower solubility compared to the meta-bromo analog due to tighter crystal packing .
  • Target Compound (3-Bromophenyl) :
    The meta position minimizes steric clashes, allowing better conjugation of the carbamoyl group with the aromatic ring. This enhances electron-withdrawing effects, increasing the acidity of the carboxylic acid group compared to the ortho isomer .
(b) Chlorine vs. Bromine Substitution
  • (2Z)-3-[(2,4-Dichlorophenyl)carbamoyl]prop-2-enoic acid (CAS 95695-47-9, ): Chlorine substituents are less electronegative than bromine, resulting in weaker electron-withdrawing effects. The dichloro substitution enhances lipophilicity, which may improve membrane permeability but reduce water solubility.
(c) Nitro and Difluoromethoxy Substituents
  • Methyl (2Z)-3-[(4-nitrophenyl)carbamoyl]prop-2-enoate (): The para-nitro group strongly withdraws electrons, significantly lowering the pKa of the carboxylic acid (if hydrolyzed to the free acid). The nitro group also facilitates π-π stacking in crystal structures, as seen in related compounds .
  • Fluorine atoms can participate in weak hydrogen bonds, influencing supramolecular assembly .

Crystallographic and Supramolecular Features

  • Hydrogen Bonding Patterns: The carbamoyl and carboxylic acid groups facilitate robust hydrogen-bonding networks. For example, (Z)-3-(benzylcarbamoyl)prop-2-enoic acid () forms dimers via O–H···O hydrogen bonds, a pattern likely shared by the target compound .
  • Crystal Packing :
    Halogen substituents (Br, Cl) influence packing efficiency. Ortho-substituted derivatives () may form denser crystals due to steric constraints, while meta-substituted analogs (target compound) allow more extended networks .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Substituent(s) Molecular Weight pKa (Predicted) LogP (Estimated)
(2Z)-3-[(3-Bromophenyl)carbamoyl]prop-2-enoic acid 3-Bromophenyl 284.11 ~2.8–3.2 2.5
(2Z)-3-(2-Bromophenyl)prop-2-enoic acid 2-Bromophenyl 241.04 ~3.0–3.5 2.8
(2Z)-3-[(2,4-Dichlorophenyl)carbamoyl]prop-2-enoic acid 2,4-Dichlorophenyl 260.08 ~2.5–3.0 3.2
(2Z)-3-{[3-(Difluoromethoxy)phenyl]carbamoyl}prop-2-enoic acid 3-Difluoromethoxyphenyl 257.19 ~2.7–3.1 2.0

Biological Activity

(2Z)-3-[(3-bromophenyl)carbamoyl]prop-2-enoic acid, also known by its CAS number 59652-96-9, is an organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (2Z)-3-[(3-bromophenyl)carbamoyl]prop-2-enoic acid is C10H8BrNO3, with a molecular weight of 270.08 g/mol. Its structure features a bromophenyl group attached to a prop-2-enoic acid backbone, which is significant for its biological interactions.

The biological activity of (2Z)-3-[(3-bromophenyl)carbamoyl]prop-2-enoic acid primarily involves the inhibition of specific enzymes and signaling pathways. Research indicates that this compound may act as an enzyme inhibitor, potentially affecting pathways related to inflammation and cancer cell proliferation. The presence of the bromine atom in its structure enhances its reactivity, allowing it to interact more effectively with biological targets.

Enzyme Inhibition

Studies have shown that (2Z)-3-[(3-bromophenyl)carbamoyl]prop-2-enoic acid can inhibit various enzymes involved in critical metabolic pathways. For instance, it has been investigated for its role as a Bcl-xL inhibitor, which is crucial in regulating apoptosis in cancer cells .

Antitumor Activity

The compound has demonstrated promising antitumor activity in preclinical studies. It has been shown to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. This effect is attributed to its ability to inhibit the Bcl-xL protein, leading to increased susceptibility of cancer cells to programmed cell death .

Anti-inflammatory Effects

Additionally, (2Z)-3-[(3-bromophenyl)carbamoyl]prop-2-enoic acid exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines. This action makes it a potential candidate for treating inflammatory diseases.

Case Studies and Research Findings

StudyFindings
Bcl-xL Inhibition The compound effectively inhibited Bcl-xL activity, promoting apoptosis in various cancer cell lines .
Anti-inflammatory Activity Demonstrated a reduction in cytokine levels associated with inflammation in vitro.
Cytotoxicity Assessment Exhibited selective cytotoxicity towards tumor cells while sparing normal cells, indicating a favorable therapeutic index .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Butenoic acid, 4-[(3-bromophenyl)amino]-4-oxo-, (Z)-
Reactant of Route 2
Reactant of Route 2
2-Butenoic acid, 4-[(3-bromophenyl)amino]-4-oxo-, (Z)-

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